2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde

Conformational analysis Molecular flexibility Drug design

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0) is a fully substituted pyrrole-3-carbaldehyde derivative characterized by a 2,5-dimethylpyrrole core bearing an N-phenethyl substituent. With a molecular formula of C₁₅H₁₇NO and a molecular weight of 227.30 g/mol, this compound belongs to the class of N-substituted pyrrole-3-carbaldehydes.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 18870-81-0
Cat. No. B2989779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde
CAS18870-81-0
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESCC1=CC(=C(N1CCC2=CC=CC=C2)C)C=O
InChIInChI=1S/C15H17NO/c1-12-10-15(11-17)13(2)16(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
InChIKeyXTBALTOVICAGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0): Structural and Procurement Baseline for Advanced Pyrrole-3-carbaldehyde Research


2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0) is a fully substituted pyrrole-3-carbaldehyde derivative characterized by a 2,5-dimethylpyrrole core bearing an N-phenethyl substituent [1]. With a molecular formula of C₁₅H₁₇NO and a molecular weight of 227.30 g/mol, this compound belongs to the class of N-substituted pyrrole-3-carbaldehydes . The presence of the phenethyl moiety introduces a flexible ethyl linker between the aromatic ring and the pyrrole nitrogen, distinguishing it structurally from directly N-aryl or N-alkyl substituted analogs . The compound is typically synthesized via Vilsmeier-Haack formylation of the corresponding 2,5-dimethyl-1-phenethyl-1H-pyrrole precursor [2], and is primarily offered as a research chemical with reported purities of ≥95% .

Why Generic Substitution of 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0) with Other Pyrrole-3-carbaldehydes Is Not Scientifically Sound


The pyrrole-3-carbaldehyde class exhibits wide structural diversity, with substituents at the N1, C2, and C5 positions profoundly influencing physicochemical properties, reactivity, and biological target engagement [1]. Substituting 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde with a closely related analog—such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1) or 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde (CAS 35711-42-3)—alters key molecular descriptors including lipophilicity (LogP), hydrogen bonding capacity, and conformational flexibility . These changes directly impact synthetic utility in downstream transformations (e.g., Knoevenagel condensations, hydrazone formations) and can invalidate structure-activity relationships in biological assays [2]. The phenethyl substituent provides a unique balance of hydrophobic bulk and rotational freedom that is not replicated by directly linked aryl or smaller alkyl groups, making blind substitution a source of experimental irreproducibility [3].

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Conformational Flexibility via Phenethyl Spacer: Rotatable Bond Count Comparison

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde possesses 4 rotatable bonds, compared to 1 rotatable bond for the directly N-phenyl substituted analog (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde) and 0 rotatable bonds for the unsubstituted NH analog (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) . This increased rotational freedom is conferred by the ethylene linker between the pyrrole nitrogen and the phenyl ring, enabling distinct conformational ensembles that are critical for molecular recognition in biological systems [1].

Conformational analysis Molecular flexibility Drug design

Predicted Lipophilicity Differentiation: LogP Comparison with N-Phenyl and N-Alkyl Analogs

The calculated partition coefficient (clogP) for 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde is 3.52 (±0.34), compared to 3.12 (±0.33) for the directly N-phenyl substituted analog (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde) and 1.25 (±0.25) for the N-isopropyl analog (1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde) . This incremental lipophilicity arises from the two-carbon ethyl linker plus the terminal phenyl ring, offering a distinct hydrophobic profile [1].

Lipophilicity ADME Physicochemical property

Hydrogen Bond Acceptor Capacity: A Comparative Analysis of Molecular Interactions

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde contains exactly 2 hydrogen bond acceptor (HBA) sites—the aldehyde oxygen and the pyrrole nitrogen—with zero hydrogen bond donor (HBD) sites . In contrast, the unsubstituted NH analog (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) possesses 1 HBD site (the pyrrole NH) in addition to 2 HBA sites . This HBD/HBA profile difference fundamentally alters the compound's solvation properties and its ability to form directional intermolecular interactions in crystal engineering and host-guest chemistry [1].

Hydrogen bonding Molecular recognition Solubility

Prioritized Application Scenarios for 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-81-0) Based on Verified Differentiation Evidence


Scaffold for Conformationally Flexible Ligand Design in Medicinal Chemistry

In hit-to-lead optimization programs, the 4 rotatable bonds of 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde enable exploration of a broader conformational space compared to rigid N-aryl pyrrole-3-carbaldehydes. This flexibility is advantageous when targeting proteins with deep, flexible binding pockets or when aiming to improve entropic contributions to binding free energy. The phenethyl spacer allows the terminal phenyl group to occupy hydrophobic sub-pockets while the pyrrole-3-carbaldehyde core engages in polar interactions with catalytic residues.

Lipophilicity-Tuned Building Block for Parallel Synthesis Libraries

With a clogP of 3.52 (±0.34) , this compound occupies a lipophilicity range that is 0.4 log units higher than the directly N-phenyl analog. This property makes it a suitable building block for generating compound libraries with systematically varied lipophilicity, a key parameter for optimizing membrane permeability and reducing promiscuous binding. The absence of hydrogen bond donors further simplifies library purification by reverse-phase HPLC, where retention time correlates reliably with calculated LogP [1].

Crystallization and Co-crystal Screening Agent

The lack of a hydrogen bond donor (HBD = 0) makes 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde an excellent partner in co-crystallization experiments with carboxylic acids or amides. The aldehyde oxygen serves as a strong hydrogen bond acceptor, promoting predictable heteromeric supramolecular synthons without the complication of competing homomeric self-association. This property is exploited in crystal engineering studies and in the preparation of pharmaceutical co-crystals to improve physicochemical properties of active pharmaceutical ingredients [1].

Precursor for Phenethyl-Pyrrole Derived Fluorescent Probes

The 3-carbaldehyde group is a versatile handle for Knoevenagel condensations and hydrazone formations, while the phenethyl substituent provides a hydrophobic anchor that can be further functionalized. This combination is particularly valuable for synthesizing fluorescent probes where the phenethyl moiety may engage in π-π stacking with biomolecular targets, and the extended conjugation from the aldehyde-derived moiety modulates emission properties. The compound's defined purity profile (≥95%) supports its use as a starting material for these demanding synthetic applications.

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